Broad-Spectrum Integrin Inhibition: GLPG0187 Covers Five RGD-Binding Subtypes with Sub-10 nM Potency, Versus Cilengitide's Dual-Target Restriction
GLPG0187 exhibits broad-spectrum antagonism across five to six RGD-binding integrin subtypes with IC50 values ranging from 1.2 to 7.7 nM in a solid-phase binding assay . In direct contrast, cilengitide (EMD 121974), a clinically evaluated cyclic RGD peptide, demonstrates potent inhibition of αvβ3 (IC50 = 0.61-1 nM) and αvβ5 (IC50 = 140 nM) but shows negligible activity against αvβ1, αvβ6, and αvβ8 . This fundamental difference in target coverage means that GLPG0187 provides pan-αv blockade across five heterodimers (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8) plus α5β1, whereas cilengitide's pharmacological effects are restricted primarily to αvβ3 and αvβ5 signaling axes .
| Evidence Dimension | Integrin subtype inhibition profile (IC50) |
|---|---|
| Target Compound Data | GLPG0187 IC50 values: αvβ1 (1.3 nM), αvβ3 (3.7 nM), αvβ5 (2.0 nM), αvβ6 (1.4 nM), αvβ8 (1.2 nM), α5β1 (7.7 nM) |
| Comparator Or Baseline | Cilengitide IC50 values: αvβ3 (0.61-1 nM), αvβ5 (140 nM); no reported activity against αvβ1, αvβ6, αvβ8, or α5β1 |
| Quantified Difference | GLPG0187 inhibits 5-6 integrin subtypes at IC50 <10 nM; cilengitide inhibits 2 subtypes with >100-fold selectivity gap between αvβ3 and αvβ5 |
| Conditions | Solid-phase integrin binding assay (cell-free ELISA) |
Why This Matters
Researchers requiring comprehensive blockade of multiple αv-containing integrins—particularly αvβ6 and αvβ8 which are critical TGF-β activators—must select GLPG0187 over cilengitide to achieve full pathway suppression.
